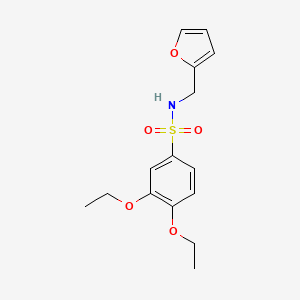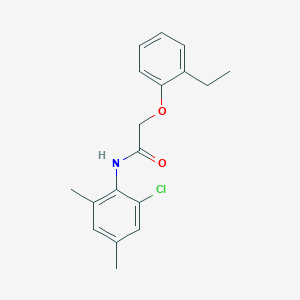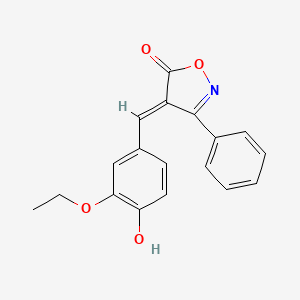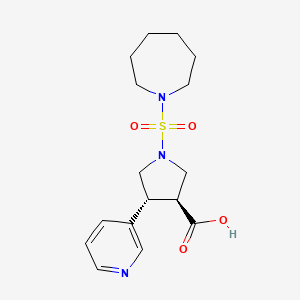![molecular formula C19H28N2O5S B5591876 [5-(2,6-Dimethylmorpholin-4-yl)sulfonyl-2-methoxyphenyl]-piperidin-1-ylmethanone](/img/structure/B5591876.png)
[5-(2,6-Dimethylmorpholin-4-yl)sulfonyl-2-methoxyphenyl]-piperidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(2,6-Dimethylmorpholin-4-yl)sulfonyl-2-methoxyphenyl]-piperidin-1-ylmethanone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring, a morpholine ring, and a sulfonyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Aplicaciones Científicas De Investigación
[5-(2,6-Dimethylmorpholin-4-yl)sulfonyl-2-methoxyphenyl]-piperidin-1-ylmethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
[5-(2,6-Dimethylmorpholin-4-yl)sulfonyl-2-methoxyphenyl]-piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols .
Mecanismo De Acción
The mechanism of action of [5-(2,6-Dimethylmorpholin-4-yl)sulfonyl-2-methoxyphenyl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
[4-(2,6-Dimethylmorpholin-4-yl)sulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Shares a similar sulfonyl and methoxy group but differs in the ring structure and additional functional groups.
[4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Another related compound with variations in the methoxyphenyl and oxadiazolyl groups.
Uniqueness
The uniqueness of [5-(2,6-Dimethylmorpholin-4-yl)sulfonyl-2-methoxyphenyl]-piperidin-1-ylmethanone lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
[5-(2,6-dimethylmorpholin-4-yl)sulfonyl-2-methoxyphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-14-12-21(13-15(2)26-14)27(23,24)16-7-8-18(25-3)17(11-16)19(22)20-9-5-4-6-10-20/h7-8,11,14-15H,4-6,9-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENJYBYYZYDCRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(3,4-DIMETHOXYPHENYL)-4-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B5591800.png)
![2-(2-NAPHTHYLOXY)-N'~1~-[(E,2E)-3-(5-NITRO-2-FURYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE](/img/structure/B5591805.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5591837.png)

![[(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-pyridin-4-ylmethanone](/img/structure/B5591845.png)

![methyl 4-((5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzoate](/img/structure/B5591860.png)

![5-(3,4-dimethoxyphenyl)-4-{[(E)-(3-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B5591884.png)
![2-(pyridin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5591889.png)
![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-isobutyl-2-pyrimidinamine](/img/structure/B5591895.png)

